molecular formula C3HLiN2O2S B2892730 Lithium 1,3,4-thiadiazole-2-carboxylate CAS No. 2138280-26-7

Lithium 1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2892730
CAS No.: 2138280-26-7
M. Wt: 136.05
InChI Key: KSKPFCPFWZSSPW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium 1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C3HLiN2O2S. It is a lithium salt of 1,3,4-thiadiazole-2-carboxylic acid.

Mechanism of Action

Target of Action

Lithium 1,3,4-thiadiazole-2-carboxylate, also known as lithium(1+) ion 1,3,4-thiadiazole-2-carboxylate, is a derivative of the 1,3,4-thiadiazole class of compounds 1,3,4-thiadiazole derivatives are known to interact with various biological targets, including proteins and dna , due to their mesoionic nature .

Mode of Action

1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to have a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities . This suggests that they may affect multiple biochemical pathways.

Pharmacokinetics

The sulfur atom of the thiadiazole ring is known to impart improved liposolubility , which could potentially enhance the compound’s bioavailability.

Result of Action

1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication , which could lead to the inhibition of the replication of both bacterial and cancer cells .

Action Environment

1,3,4-thiadiazole derivatives are known to be thermally and photochemically stable , suggesting that they may retain their efficacy and stability under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

Lithium 1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

Lithium 1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity. The lithium ion can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

lithium;1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S.Li/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKPFCPFWZSSPW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NN=C(S1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HLiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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